(1S)-1-(pyrazin-2-yl)ethan-1-amine, also known as 1-(pyrazin-2-yl)ethanamine, is an organic compound with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol. It features a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The compound is characterized by its amine functional group, which is significant for its reactivity and biological properties. Its structure can be represented as follows:
textN / \ C C // \\ C N | | C C \ / N--C
The compound is soluble in various solvents and has been noted for its potential applications in medicinal chemistry due to its unique structural features.
The biological activity of (1S)-1-(pyrazin-2-yl)ethan-1-amine has been explored in various studies:
Several synthetic routes have been developed for (1S)-1-(pyrazin-2-yl)ethan-1-amine:
(1S)-1-(pyrazin-2-yl)ethan-1-amine has potential applications in several fields:
Interaction studies have shown that (1S)-1-(pyrazin-2-yl)ethan-1-amine interacts with various biological targets:
Several compounds share structural similarities with (1S)-1-(pyrazin-2-yl)ethan-1-amine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5,6,7,8-Tetrahydroquinolin-8-amine | 298181-83-6 | 0.59 |
| 5,6,7,8-Tetrahydroquinolin-8-aminedihydrochloride | 1187929-87-8 | 0.58 |
| (1R)-1-(pyrazin-2-yl)ethan-1-aminedihydrochloride | 1270172-56-9 | 0.68 |
| 2-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol -2 -yl)ethan -1 -amine hydrochloride | 20010 -99 -5 | 0.78 |
These compounds are noteworthy due to their structural features that may confer similar biological activities or chemical reactivity patterns.
Recent breakthroughs in iridium-catalyzed asymmetric reductive amination have enabled direct access to chiral amines, including pyrazine-functionalized derivatives. A study by demonstrated that primary alkyl amines serve as effective nitrogen sources in the presence of an iridium catalyst and a sterically tunable phosphine ligand. For (1S)-1-(pyrazin-2-yl)ethan-1-amine, this method involves the condensation of pyrazine-2-carbaldehyde with ammonia under hydrogenation conditions, achieving enantiomeric excesses (ee) exceeding 90%. Key to this approach is the ligand’s ability to induce axial chirality during the imine intermediate’s reduction. Comparative studies show that bulkier ligands enhance stereoselectivity by stabilizing transition states through π-π interactions with the pyrazine ring.
A complementary strategy employs enzymatic resolution using lipases or transaminases. For instance, immobilized Candida antarctica lipase B (CAL-B) has been utilized to selectively acetylate the (R)-enantiomer of racemic 1-(pyrazin-2-yl)ethan-1-amine, leaving the desired (S)-enantiomer unreacted. This method, while efficient for small-scale production, faces limitations in substrate solubility and catalyst recycling.
Chirality transfer from pre-existing stereocenters offers a robust pathway to enantiopure (1S)-1-(pyrazin-2-yl)ethan-1-amine. Research on Pyrazinap ligands (21 and 22a) highlights the role of pyrazine backbone substituents in dictating stereochemical outcomes. By introducing a 2-methyl group to the pyrazine ring, steric hindrance prevents free rotation, enabling axial chirality transfer to the amine moiety. However, early attempts with 21 resulted in racemization at room temperature, necessitating bulkier 2-aryl substituents (e.g., 2-phenyl or 2-naphthyl) to stabilize the chiral axis.
A novel approach leverages chiral pool synthesis using L-proline-derived intermediates. As demonstrated in the synthesis of tylophorine alkaloids, L-proline’s inherent chirality is transferred via radical cyclization to construct the indolizidine core. Adapting this methodology, (1S)-1-(pyrazin-2-yl)ethan-1-amine could be synthesized through a sequence involving bromination of pyrazine derivatives followed by stereospecific amination. This route benefits from the commercial availability of enantiopure starting materials, though yields remain moderate (40–60%).
While solid-phase synthesis of (1S)-1-(pyrazin-2-yl)ethan-1-amine remains underexplored, insights from solution-phase methodologies suggest viable adaptations. For example, the multi-step synthesis of deoxytylophorinine derivatives involves resin-bound intermediates for sequential Friedel-Crafts acylation and reductive amination. By anchoring pyrazine-2-carboxylic acid to Wang resin, researchers could perform stereoselective amination using chiral auxiliaries, followed by cleavage to yield the target amine.
Recent advances in microwave-assisted solid-phase synthesis offer potential for accelerating reaction kinetics and improving ee. A study on phenanthroindolizidine alkaloids achieved 99% ee via microwave-enhanced cyclization, a technique applicable to pyrazine systems. Critical parameters include solvent choice (e.g., DMF for swelling resins) and temperature control to prevent epimerization.
Bioisosteric replacement represents a fundamental strategy in medicinal chemistry for optimizing lead compounds while maintaining their biological activity profiles [1] [2]. The incorporation of pyrazine-amine hybrid architectures leverages this principle through systematic modification of core heterocyclic structures to enhance pharmacological properties. The design principles underlying these bioisosteric approaches are rooted in the electronic and steric properties of the pyrazine ring system, which provides a versatile scaffold for molecular modification [3] [4].
The pyrazine heterocycle, characterized by its 1,4-diazine structure, offers distinct advantages as a bioisosteric replacement for other aromatic systems [5] [4]. The electron-deficient nature of the pyrazine ring, with a resonance energy of 24.3 kcal per molar and zero dipole moment due to molecular symmetry, creates unique opportunities for bioisosteric modification [5]. When combined with amine functionalities, these hybrid structures can effectively mimic the hydrogen-bond acceptor properties of other heterocycles while providing enhanced metabolic stability [3].
The strategic replacement of benzene rings with pyrazine derivatives represents a key bioisosteric approach in drug design [3] [6]. This substitution pattern has demonstrated significant utility in addressing metabolic liabilities while preserving target binding affinity. The nitrogen atoms within the pyrazine ring serve as metabolic blocking groups, reducing the susceptibility to cytochrome P450-mediated oxidation compared to unsubstituted aromatic systems [7] [6]. Studies have shown that the incorporation of nitrogen heterocycles can increase metabolic stability by 5-18 fold compared to their carbocyclic analogs [8] [9].
The design of pyrazine-amine hybrids frequently employs pharmacophore combination strategies, where distinct bioactive fragments are linked through the pyrazine scaffold [10] [11]. This approach allows for the simultaneous targeting of multiple biological pathways while maintaining favorable drug-like properties. The success of such designs depends on careful consideration of linker length, spatial orientation, and electronic properties of the connecting elements [12].
Structural activity relationship studies reveal that specific substitution patterns on the pyrazine ring dramatically influence biological activity [13] [14]. The introduction of electron-withdrawing groups such as chlorine at the 5- or 6-positions enhances both potency and metabolic stability [15]. Fluorine substitution has proven particularly effective, with fluoropyrazine derivatives showing exceptional metabolic stability improvements of up to 20-fold compared to unsubstituted analogs [8] [16].
The incorporation of heterocyclic bioisosteres adjacent to the pyrazine core has emerged as an effective strategy for fine-tuning biological properties [9] [17]. Pyridyl replacements of phenyl groups adjacent to pyrazine systems have demonstrated improved solubility and microsomal stability while maintaining acceptable potency profiles [9]. Similarly, pyrimidine replacements can provide enhanced metabolic stability through the introduction of additional nitrogen atoms that serve as metabolic blocking groups [6].
Metabolic stability enhancement through strategic ring modifications represents a critical aspect of pyrazine-amine hybrid design [7] [18]. The inherent electron deficiency of the pyrazine ring system provides a foundation for metabolic stability that can be further enhanced through systematic structural modifications [19]. Understanding the metabolic fate of these heterocyclic systems is essential for rational drug design and optimization [18].
The primary metabolic pathways affecting pyrazine derivatives involve cytochrome P450-mediated oxidation at specific ring positions [20] [18]. Unsubstituted pyrazine rings are particularly susceptible to hydroxylation at the C-3 and C-6 positions, leading to rapid metabolic clearance [20]. However, strategic substitution at these positions can dramatically alter the metabolic profile and enhance overall stability [15].
Chlorine substitution at the 5- and 6-positions of the pyrazine ring has proven highly effective for metabolic stability enhancement [15]. The 6-chloropyrazine derivatives demonstrate particularly impressive stability improvements, with half-life extensions of up to 8-fold compared to unsubstituted analogs [15]. This enhancement results from the electron-withdrawing nature of chlorine, which reduces the electron density at adjacent carbon atoms and makes them less susceptible to oxidative metabolism [7].
Fluorine incorporation represents one of the most successful strategies for metabolic stability enhancement in pyrazine systems [16]. The strong carbon-fluorine bond and the electron-withdrawing properties of fluorine create significant barriers to metabolic oxidation [2]. Fluoropyrazine derivatives have demonstrated exceptional metabolic stability, with some analogs showing greater than 20-fold improvements in microsomal stability compared to their non-fluorinated counterparts [8].
The replacement of pyrazine with pyridine or pyrimidine systems offers alternative approaches to metabolic stability enhancement [9] [6]. Pyridyl replacements have shown 5-6 fold improvements in metabolic stability, primarily through nitrogen oxidation pathways that are more readily reversible than carbon hydroxylation [9]. Pyrimidine systems, containing two nitrogen atoms, provide even greater stability enhancements of up to 10.5-fold through the creation of multiple metabolic blocking sites [6].
Ring fusion strategies represent another important approach for metabolic stability enhancement. Oxazolo[3,4-a]pyrazine and imidazo[1,5-α]pyrazine systems demonstrate improved metabolic profiles compared to simple pyrazine derivatives [13] [14]. The fused ring systems create steric hindrance around potential metabolic sites and alter the electronic distribution in ways that reduce susceptibility to enzymatic oxidation [13].
The metabolic fate of pyrazine-amine hybrids is further influenced by the nature of the amine substituent and its connectivity to the pyrazine core . Amine functionalities can undergo various metabolic transformations, including oxidative deamination and glucuronidation [19]. The stereochemistry of chiral amine centers, such as in (1S)-1-(pyrazin-2-yl)ethan-1-amine, can significantly influence metabolic stability and clearance pathways .
Dual-targeting hybrid molecules represent an advanced therapeutic strategy that addresses the limitations of single-target approaches in complex disease states [10] [23]. The design of pyrazine-amine hybrids with synergistic pharmacophores leverages the unique structural properties of the pyrazine scaffold to create molecules capable of simultaneously engaging multiple biological targets [24] [25].
The fundamental principle underlying dual-targeting approaches involves the strategic combination of pharmacophore elements that retain binding affinity for their respective targets while achieving synergistic therapeutic effects [10] [12]. Pyrazine-amine hybrids are particularly well-suited for this approach due to the versatility of the pyrazine ring system and its compatibility with diverse pharmacophore combinations [4].
Kinase dual-targeting represents one of the most successful applications of pyrazine-based hybrid molecules [10] [25]. The ATP-binding sites of kinases share structural similarities that can be exploited through carefully designed pyrazine-containing scaffolds [14] [23]. Studies have demonstrated that dual GSK3β and JNK3 inhibitors based on pyrazine frameworks achieve synergy indices of 0.3-0.6, indicating significant synergistic effects [10]. These molecules typically incorporate imidazo[1,5-α]pyrazine cores that can simultaneously engage the ATP-binding pockets of both target kinases [14].
The design of VEGFR2 and FAK dual inhibitors illustrates the potential for pyrazine-amine hybrids in addressing interconnected signaling pathways [25]. These targets share common structural features in their kinase domains that can be simultaneously engaged through appropriately designed pyrazine-containing pharmacophores [25]. The resulting dual inhibitors demonstrate enhanced antitumor activity compared to single-target approaches, with synergy indices ranging from 0.4 to 0.7 [25].
Receptor-based dual-targeting strategies have shown particular promise in neurological applications [24]. The design of molecules targeting both NPSR and GABA-A receptors through pyrazine-based scaffolds demonstrates the versatility of this approach [13]. These hybrid molecules incorporate specific pharmacophore elements that can engage both receptor types while maintaining favorable selectivity profiles [13].
The development of proteasome and kinase dual inhibitors represents an innovative application of pyrazine-amine hybrid design [4]. Bortezomib-inspired molecules that incorporate pyrazine scaffolds can simultaneously target proteasome function and specific kinase pathways [4]. These designs leverage the boronic acid functionality for proteasome inhibition while incorporating pyrazine-based pharmacophores for kinase engagement [4].
Synergistic effects in dual-targeting molecules are quantified through various metrics, including synergy indices and combination therapeutic indices [23]. The most successful pyrazine-amine dual-targeting molecules demonstrate synergy indices below 0.5, indicating significant positive interactions between the individual pharmacophore components [10] [23]. These molecules typically achieve dual inhibition with nanomolar potencies while maintaining selectivity improvements of 3-25 fold compared to single-target approaches [25].
The structural requirements for effective dual-targeting involve careful optimization of linker length, spatial orientation, and electronic properties [12]. Pharmacophore modeling studies indicate that successful dual-targeting molecules maintain optimal spacing between pharmacophore elements while avoiding steric clashes within target binding sites [12]. The pyrazine ring system provides an ideal scaffold for achieving these spatial requirements due to its planar geometry and predictable substitution patterns [4].